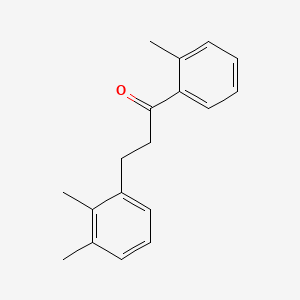

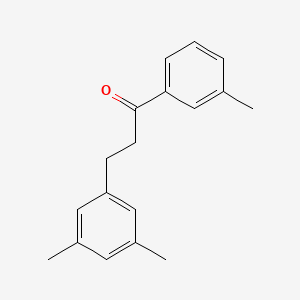

3-(3,5-Dimethylphenyl)-3'-methylpropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(3,5-Dimethylphenyl)-3’-methylpropiophenone” is a chemical compound. Unfortunately, there is limited information available specifically about this compound .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with 3,5-dimethylphenyl isocyanate . For instance, in the synthesis of a chiral stationary phase based on functionalized ZIF-8 with amylose carbamate, 3 mL of 3,5-dimethylphenyl isocyanate was added and then heated and stirred for 72 h at 100°C .Applications De Recherche Scientifique

1. Organic Synthesis and Material Science

- Palladium-catalyzed Arylation : 2-Hydroxy-2-methylpropiophenone, which shares structural similarities with 3-(3,5-Dimethylphenyl)-3'-methylpropiophenone, undergoes a unique multiple arylation via C-C and C-H bond cleavages in the presence of a palladium catalyst, forming tetraarylethanes and isochroman-3-ones (Wakui et al., 2004).

- Polymer Chemistry : Compounds bearing pendant 3,5-dimethylphenyl groups have been used in synthesizing side-chain type poly(arylene ether sulfone) anion exchange membranes, displaying anisotropic swelling, high alkaline stability, and good hydroxide conductivity (Shi et al., 2017).

2. Catalysis and Molecular Interaction

- Rhodium-Mediated C-C Bond Activation : 2-(2′,6′-dimethylphenylazo)-4-methylphenol shows rhodium-assisted C–C bond activation, leading to elimination or migration of alkyl groups. This demonstrates the potential of such compounds in catalytic processes and molecular interactions (Baksi et al., 2007).

3. Chemical Stability and Flexibility

- Material Flexibility : The introduction of a 3,5-dimethylphenyl group can remarkably improve the low-temperature flexibility of polyurethane copolymers, suggesting its utility in materials science, especially in creating materials with improved mechanical properties (Chung et al., 2012).

4. Sensing and Luminescence

- Luminescence Sensing : Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized, showing selective sensitivity to benzaldehyde-based derivatives. This illustrates the role of such compounds in developing luminescence-based sensors (Shi et al., 2015).

Propriétés

IUPAC Name |

3-(3,5-dimethylphenyl)-1-(3-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-5-4-6-17(12-13)18(19)8-7-16-10-14(2)9-15(3)11-16/h4-6,9-12H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSXBVOGXSAEHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC(=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644877 |

Source

|

| Record name | 3-(3,5-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethylphenyl)-3'-methylpropiophenone | |

CAS RN |

898780-08-0 |

Source

|

| Record name | 3-(3,5-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.